molecular formula C10H6FNO B6357913 5-Fluoroisoquinoline-8-carbaldehyde CAS No. 1367739-14-7

5-Fluoroisoquinoline-8-carbaldehyde

Cat. No.: B6357913
CAS No.: 1367739-14-7
M. Wt: 175.16 g/mol
InChI Key: OHUCWTGXUJPMCI-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-8-carbaldehyde is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a 2-alkynylbenzoaldoxime with an isocyanide in the presence of a silver triflate (AgOTf) and bismuth triflate (Bi(OTf)3) catalyst . This reaction proceeds through a series of rearrangements triggered by the addition of the isocyanide to the 1-position of the intermediary isoquinoline N-oxide .

Industrial Production Methods: While specific industrial production methods for 5-Fluoroisoquinoline-8-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Fluoroisoquinoline-8-carboxylic acid.

    Reduction: 5-Fluoroisoquinoline-8-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-8-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

    5-Fluoroisoquinoline: Lacks the aldehyde group but shares the fluorinated isoquinoline core.

    8-Fluoroisoquinoline: Fluorine atom is positioned differently on the isoquinoline ring.

    5,8-Difluoroisoquinoline: Contains two fluorine atoms on the isoquinoline ring.

Uniqueness: 5-Fluoroisoquinoline-8-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the isoquinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoroisoquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCWTGXUJPMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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